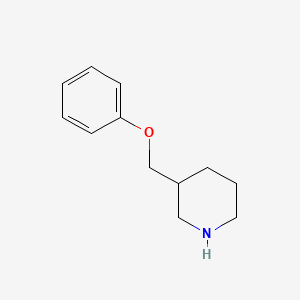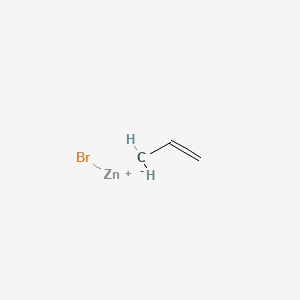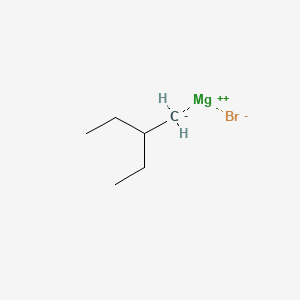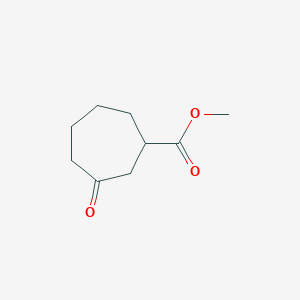
Bis(trimetilfosfina)(tetrahidroborato) de cobre(I)
Descripción general
Descripción
Copper bis(trimethylphosphine)(tetrahydroborate) is an organometallic compound with the chemical formula ( \text{Cu[P(CH}_3)_3]_2(\text{BH}_4) ). It is a coordination complex where copper is bonded to two trimethylphosphine ligands and one tetrahydroborate anion. This compound is known for its applications in organic synthesis and catalysis due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Copper bis(trimethylphosphine)(tetrahydroborate) has several applications in scientific research:
Organic Synthesis: It is used as a reducing agent in the synthesis of various organic compounds, including alcohols, ketones, and aldehydes.
Catalysis: The compound serves as a catalyst in hydrogenation reactions and other catalytic processes involving the reduction of unsaturated compounds.
Material Science: It is used in the preparation of copper-containing materials and nanomaterials with specific properties.
Medicinal Chemistry: Research is ongoing to explore its potential in the synthesis of pharmaceutical intermediates and active compounds.
Mecanismo De Acción
Target of Action
Copper Bis(trimethylphosphine)(tetrahydroborate), also known as EINECS 251-792-1, is a complex inorganic compound The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known that the compound can interact with various organic and inorganic substances due to its chemical structure . The exact nature of these interactions and the resulting changes would depend on the specific context and conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper bis(trimethylphosphine)(tetrahydroborate) can be synthesized through the reaction of copper(I) chloride with sodium tetrahydroborate in the presence of trimethylphosphine. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the copper(I) species. The general reaction is as follows:
[ \text{CuCl} + 2 \text{P(CH}_3)_3 + \text{NaBH}_4 \rightarrow \text{Cu[P(CH}_3)_3]_2(\text{BH}_4) + \text{NaCl} ]
The reaction mixture is usually stirred at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent such as diethyl ether.
Industrial Production Methods
Industrial production of copper bis(trimethylphosphine)(tetrahydroborate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality during production.
Análisis De Reacciones Químicas
Types of Reactions
Copper bis(trimethylphosphine)(tetrahydroborate) primarily undergoes reduction reactions due to the presence of the tetrahydroborate anion. It can also participate in substitution reactions where the trimethylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Reduction Reactions: The compound acts as a reducing agent in organic synthesis, converting carbonyl compounds to alcohols. Common reagents include aldehydes and ketones, and the reactions are typically carried out in solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution Reactions: Ligand exchange reactions can occur with other phosphines or nitrogen-based ligands under mild conditions, often in the presence of a coordinating solvent.
Major Products
Reduction Reactions: The major products are alcohols formed from the reduction of carbonyl compounds.
Substitution Reactions: The products are new copper complexes with different ligands replacing the trimethylphosphine.
Comparación Con Compuestos Similares
Similar Compounds
Copper bis(triphenylphosphine)(tetrahydroborate): This compound has triphenylphosphine ligands instead of trimethylphosphine. It exhibits similar reducing properties but has different solubility and stability characteristics.
Copper bis(diphenylphosphino)methane(tetrahydroborate): This compound contains diphenylphosphino methane ligands and forms binuclear complexes with unique structural properties.
Uniqueness
Copper bis(trimethylphosphine)(tetrahydroborate) is unique due to its high solubility in organic solvents and its ability to act as a mild reducing agent. The trimethylphosphine ligands provide steric protection to the copper center, making it more stable and selective in its reactions compared to other similar compounds.
Propiedades
IUPAC Name |
boranuide;copper(1+);triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.BH4.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;1H4;/q;;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXRFTLDBYUBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH4-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34BCuP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34010-85-0 | |
| Record name | Copper(1+), bis(triphenylphosphine)-, tetrahydroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34010-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
603.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16903-61-0, 34010-85-0 | |
| Record name | (T-4)-[Tetrahydroborato(1-)-κH,κH′]bis(triphenylphosphine)copper | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16903-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(triphenylphosphine)copper tetrahydroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034010850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper bis(trimethylphosphine)(tetrahydroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(triphenylphosphine)copper tetrahydroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-](/img/structure/B1610841.png)
